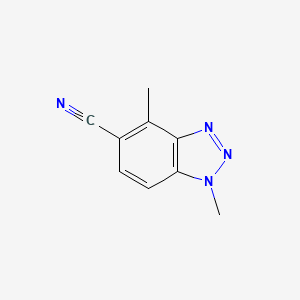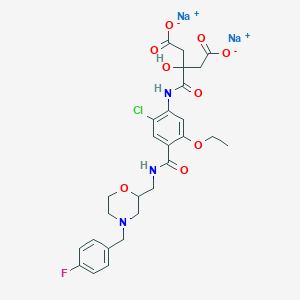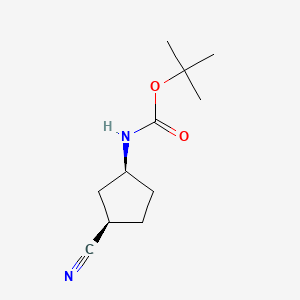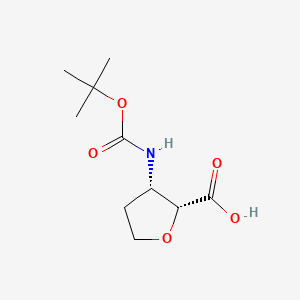
(R)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring and an isoindoline moiety
Métodos De Preparación
The synthesis of 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the isoindoline group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Aplicaciones Científicas De Investigación
1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-TERT-BUTYL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL) (3R)-PIPERIDINE-1,3-DICARBOXYLATE stands out due to its unique combination of structural features. Similar compounds include:
- tert-butyl N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate
- N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their reactivity and applications .
Propiedades
Fórmula molecular |
C19H22N2O6 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) (3R)-piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(11-20)17(24)27-21-15(22)13-8-4-5-9-14(13)16(21)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m1/s1 |
Clave InChI |
WILLJCBWFCKAFV-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)








![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)




